molecular formula C16H20N2O5 B12451994 (1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B12451994
M. Wt: 320.34 g/mol
InChI Key: YJWMAZPYUBMSDI-QWHCGFSZSA-N
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Description

(1R,2S)-2-[N’-(2-PHENOXYACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a phenoxyacetyl group, and a hydrazinecarbonyl moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-[N’-(2-PHENOXYACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxylic acid derivative. The phenoxyacetyl group is introduced through an acylation reaction, followed by the addition of the hydrazinecarbonyl group via a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for research and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazinecarbonyl moiety, potentially converting it into different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(1R,2S)-2-[N’-(2-PHENOXYACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[N’-(2-PHENOXYACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The hydrazinecarbonyl moiety can form covalent bonds with biological molecules, leading to various biochemical effects. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar cyclohexane structure but different functional groups.

    Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.

Uniqueness: (1R,2S)-2-[N’-(2-PHENOXYACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(1R,2S)-2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c19-14(10-23-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m0/s1

InChI Key

YJWMAZPYUBMSDI-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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